Heliotridine, 7,9-dipivalate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
59532-51-3 |
|---|---|
Molecular Formula |
C18H29NO4 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
[(7S,8R)-7-(2,2-dimethylpropanoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C18H29NO4/c1-17(2,3)15(20)22-11-12-7-9-19-10-8-13(14(12)19)23-16(21)18(4,5)6/h7,13-14H,8-11H2,1-6H3/t13-,14+/m0/s1 |
InChI Key |
PIEVOKXIIFZVQL-UONOGXRCSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)OCC1=CCN2[C@H]1[C@H](CC2)OC(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C(=O)OCC1=CCN2C1C(CC2)OC(=O)C(C)(C)C |
Origin of Product |
United States |
Synthetic Chemistry and Derivatization Strategies for Heliotridine and Its C 7, C 9 Diesters
Total Synthesis Approaches to the Heliotridine (B129409) Necine Base
The total synthesis of heliotridine, a pyrrolizidine (B1209537) alkaloid, has been approached through various methodologies, with a strong emphasis on controlling the stereochemistry of the chiral centers.
Stereoselective Synthetic Methodologies for Heliotridine
Stereoselective synthesis is paramount in producing enantiomerically pure (+)-heliotridine. A notable approach utilizes (S)-malic acid as a chiral starting material. rsc.orgrsc.orgrsc.org This strategy employs an intermolecular carbenoid displacement reaction as a key step to establish the correct stereochemistry. rsc.orgrsc.org The synthesis begins with the conversion of (S)-malic acid into a suitable precursor that ultimately forms the pyrrolizidine skeleton. This method has been shown to be highly effective in achieving the desired stereoisomer of heliotridine. rsc.orgrsc.orgrsc.org
Another successful stereoselective strategy involves the use of an α-sulfonyl free radical cyclization. researchgate.net Starting from the enantiopure (S)-3-acetoxysuccinimide, which is also derived from (S)-malic acid, this method allows for the controlled construction of the chiral centers at C-1 and C-7a. researchgate.net The existing stereocenter in the starting material directs the formation of the adjacent chiral center, ensuring a high degree of stereocontrol throughout the synthesis. researchgate.net
Key features of these stereoselective syntheses are summarized in the table below.
| Starting Material | Key Reaction | Stereochemical Control | Reference |
| (S)-Malic Acid | Intermolecular Carbenoid Displacement | High enantiomeric purity | rsc.orgrsc.org |
| (S)-3-Acetoxysuccinimide | α-Sulfonyl Free Radical Cyclization | Adjacent functionality-directed | researchgate.net |
Application of 1,3-Dipolar Cycloaddition in Heliotridine Synthesis
This methodology is advantageous as it allows for the efficient assembly of the bicyclic system in a single step. researchgate.netmdpi.com The regioselectivity and stereoselectivity of the cycloaddition can be controlled by the choice of the nitrone and the dipolarophile, making it a versatile strategy for synthesizing various pyrrolizidine alkaloids. mdpi.com
Semisynthetic Routes to Heliotridine Esters
Semisynthesis, starting from the natural heliotridine base, is a common approach to access its various ester derivatives. This is particularly useful for creating novel compounds for biological screening.
Esterification Reactions at Hydroxyl Positions C-7 and C-9
Heliotridine possesses two hydroxyl groups at the C-7 and C-9 positions, both of which can be esterified. encyclopedia.pubmdpi.com The formation of monoesters or diesters depends on the reaction conditions and the stoichiometry of the acylating agent. encyclopedia.pubnih.gov Esterification can be achieved using various methods, including the use of acid chlorides or acid anhydrides in the presence of a base. The relative reactivity of the C-7 and C-9 hydroxyl groups can be influenced by steric and electronic factors. nih.govacs.org Generally, the C-9 hydroxyl is a primary alcohol and is more sterically accessible than the C-7 hydroxyl, which is a secondary alcohol. nih.govacs.org
Selective Esterification with Pivalic Acid for Heliotridine, 7,9-dipivalate Precursors
The synthesis of this compound involves the esterification of both the C-7 and C-9 hydroxyl groups with pivalic acid or its derivatives, such as pivaloyl chloride. While specific literature detailing the synthesis of this compound is not abundant, the principles of selective esterification can be applied. To achieve the diester, an excess of the acylating agent, pivaloyl chloride, would typically be used in the presence of a base like pyridine (B92270) to drive the reaction to completion for both hydroxyl groups.
The selective formation of a mono-pivalate precursor would require careful control of reaction conditions, such as using a limited amount of pivaloyl chloride, to favor esterification at the more reactive C-9 position. The bulky nature of the pivaloyl group can also influence the selectivity of the reaction.
Control of Stereochemistry and Site Selectivity in Heliotridine Diester Synthesis
The synthesis of specific heliotridine diesters requires precise control over both stereochemistry and site selectivity.
The inherent stereochemistry of the heliotridine necine base is retained during the esterification process. The focus of stereochemical control in this context is often related to the chirality of the necic acid being introduced. nih.gov
Site selectivity between the C-7 and C-9 hydroxyl groups is a critical aspect of synthesizing specific monoesters or unsymmetrical diesters. nih.govacs.org Research has shown that in the heliotridine series, the configuration of the necic acid can significantly influence the site of esterification when using coupling agents like carbodiimidazole. nih.govacs.org For instance, in one study, the (S)-acid showed a preference for the C-9 position, while the (R)-acid favored the C-7 position. acs.org This selectivity is attributed to the different puckering of the pyrrolizidine ring system in heliotridine compared to its epimer, retronecine (B1221780), which affects the accessibility of the hydroxyl groups. acs.org
For the synthesis of a symmetrical diester like this compound, the primary challenge is to ensure complete esterification at both positions rather than achieving site selectivity. This is typically accomplished by using a sufficient excess of the pivaloylating reagent and appropriate reaction conditions to overcome any differences in reactivity between the C-7 and C-9 hydroxyls.
Influence of Necic Acid Configuration on Esterification Site Selectivity
The spatial arrangement of substituents on the acylating agent, or necic acid, can significantly direct the location of esterification on the heliotridine core. Research into the esterification of heliotridine with enantiomeric necic acids has revealed a pronounced site selectivity, distinguishing between the C-7 and C-9 hydroxyl groups. nih.govacs.org
In studies involving the reaction of heliotridine with (S)-(+)- and (R)-(-)-2-hydroxy-2-phenylbutyric acid using a carbodiimidazole coupling agent, the chirality of the acid was found to govern the primary site of esterification. nih.govacs.org The S-enantiomer demonstrated a clear preference for acylating the C-9 position, while the R-enantiomer preferentially targeted the C-7 position. acs.org This selectivity was observed in reactions with both the pure enantiomeric acids and the racemic mixture. acs.org An explanation for this phenomenon has been proposed based on the stereochemical interactions between the necic acid and the heliotridine molecule. nih.govacs.org
This directive influence is not universal for all acylating agents. For instance, treatment of (+)-heliotridine with glutaric anhydride (B1165640) derivatives has been shown to selectively yield 9-monoesters, indicating a preference for the less sterically hindered primary hydroxyl group at C-9 in that specific reaction. gla.ac.uk
Table 1: Site Selectivity in the Esterification of Heliotridine
| Acylating Agent | Preferred Esterification Site | Reference |
|---|---|---|
| (S)-(+)-2-hydroxy-2-phenylbutyric acid | C-9 | acs.org |
| (R)-(-)-2-hydroxy-2-phenylbutyric acid | C-7 | acs.org |
Design and Synthesis of Non-Natural Analogues of Heliotridine Diesters
The synthesis of non-natural analogues of heliotridine diesters is a key area of research for exploring structure-activity relationships. nih.gov A primary strategy involves the esterification of heliotridine's hydroxyl groups with various synthetic necic acids.
One notable example is the preparation of C-7, C-9 diesters of heliotridine with (S)-(+)- and (R)-(-)-2-hydroxy-2-phenylbutyric acid. nih.govacs.org These syntheses provided a series of non-natural monoesters and diesters, which were subsequently converted to their N-oxides for further study. nih.gov The creation of these analogues was crucial for investigating how the stereochemistry at both the C-7 position of the necine base and the C-2' position of the necic acid impacts biological activity. nih.govacs.org
Another successful approach to novel analogues involves macrocyclization. A series of new macrocyclic diesters of (+)-heliotridine has been synthesized. gla.ac.uk In this method, (+)-heliotridine was first selectively acylated with glutaric anhydride derivatives to form 9-monoesters. gla.ac.uk These monoester intermediates were then subjected to lactonization via their corresponding pyridine-2-thiol (B7724439) esters, employing the Corey-Nicolaou double activation method. gla.ac.uk This strategy led to the formation of 11-membered macrocyclic bislactones, whose structures were confirmed by spectroscopic methods and, in the case of 7,9-O,O'-(3,3-dimethylglutaryl)heliotridine, by X-ray analysis. gla.ac.uk However, attempts to synthesize smaller, 10-membered bislactones using this approach were not successful. gla.ac.uk
Table 2: Examples of Synthesized Non-Natural Heliotridine Diester Analogues
| Analogue Name | Synthetic Precursors | Key Synthetic Method | Reference |
|---|---|---|---|
| Heliotridine C-7, C-9 diesters with 2-hydroxy-2-phenylbutyric acid | Heliotridine, (S)-(+)- and (R)-(-)-2-hydroxy-2-phenylbutyric acid | Carbodiimidazole coupling | nih.govacs.org |
Table 3: Compound Names
| Compound Name |
|---|
| (+)-Heliotridine |
| (R)-(-)-2-hydroxy-2-phenylbutyric acid |
| (S)-(+)-2-hydroxy-2-phenylbutyric acid |
| 7,9-O,O'-(3,3-dimethylglutaryl)heliotridine |
| Echinatine |
| Glutaric anhydride |
| Heliotridine |
| This compound |
| Pyridine-2-thiol |
Advanced Spectroscopic and Computational Approaches for Structural Elucidation of Heliotridine, 7,9 Dipivalate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for delineating the carbon-hydrogen framework of Heliotridine (B129409), 7,9-dipivalate. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the precise chemical environment of each proton and carbon atom can be mapped.
Detailed analysis of ¹H NMR spectra provides information on the chemical shifts, coupling constants, and multiplicities of the protons, revealing their spatial relationships. For Heliotridine, 7,9-dipivalate, the characteristic signals for the pyrrolizidine (B1209537) core and the pivalate (B1233124) ester groups can be assigned. Similarly, ¹³C NMR spectroscopy allows for the identification of all carbon atoms within the molecule.
To facilitate a clear understanding of the NMR data, the following table summarizes the assigned chemical shifts for the key nuclei in this compound.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 | Data not available | Data not available |
| C-1 | Data not available | Data not available |
| H-2 | Data not available | Data not available |
| C-2 | Data not available | Data not available |
| H-3 | Data not available | Data not available |
| C-3 | Data not available | Data not available |
| H-5 | Data not available | Data not available |
| C-5 | Data not available | Data not available |
| H-6 | Data not available | Data not available |
| C-6 | Data not available | Data not available |
| H-7 | Data not available | Data not available |
| C-7 | Data not available | Data not available |
| C-8 | Data not available | Data not available |
| H-9 | Data not available | Data not available |
| C-9 | Data not available | Data not available |
| Pivaloyl CH₃ | Data not available | Data not available |
| Pivaloyl C=O | Data not available | Data not available |
| Pivaloyl C(CH₃)₃ | Data not available | Data not available |
Note: Specific experimental NMR data for this compound is not publicly available in the searched resources. The table structure is provided as a template for when such data becomes accessible.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRESIMS) for Molecular Formula Determination
Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum offers valuable structural information, revealing the connectivity of the molecule and the nature of its substituents. The characteristic cleavage of the ester bonds and fragmentation of the pyrrolizidine ring system would be expected for this compound.
| Ion | m/z (measured) | m/z (calculated) | Formula |
| [M+H]⁺ | Data not available | Data not available | Data not available |
| Fragment 1 | Data not available | Data not available | Data not available |
| Fragment 2 | Data not available | Data not available | Data not available |
Note: Specific experimental HRESIMS data for this compound is not publicly available in the searched resources. The table is illustrative of the data obtained from such an analysis.
Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination
The absolute configuration of chiral centers within this compound is determined using Electronic Circular Dichroism (ECD) spectroscopy. This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms and can be used to assign the absolute stereochemistry by comparing the experimental spectrum with that predicted by quantum chemical calculations.
Quantum Chemical Calculations for Conformational Analysis and Spectroscopic Prediction
To complement experimental data, quantum chemical calculations are employed to provide a deeper understanding of the three-dimensional structure and spectroscopic properties of this compound.
Density Functional Theory (DFT) Simulations for Geometrical and Electronic Descriptors
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT simulations are performed to optimize the geometry of this compound, identifying the most stable conformations. These calculations also provide valuable electronic descriptors such as orbital energies and charge distributions. Furthermore, DFT is used to predict spectroscopic properties, including NMR chemical shifts and ECD spectra, which are then compared with experimental data to validate the proposed structure and absolute configuration.
Mechanistic Studies of Biochemical Interactions and Molecular Pathways Involving Heliotridine, 7,9 Dipivalate
Investigation of DNA Adduct Formation by Reactive Metabolites of Heliotridine-Type Alkaloids
The toxicity of many pyrrolizidine (B1209537) alkaloids, including those of the heliotridine (B129409) type, is not inherent to the parent molecule but arises from its metabolic activation in the liver. mdpi.comresearchgate.net This process, primarily catalyzed by cytochrome P450 (CYP) enzymes, transforms the alkaloids into highly reactive pyrrolic metabolites, specifically dehydropyrrolizidine alkaloids (DHPAs). encyclopedia.pubfda.gov These electrophilic intermediates are capable of covalently binding to cellular macromolecules, most notably DNA, to form DNA adducts. mdpi.commdpi.com This adduct formation is a critical initiating event in the genotoxicity and carcinogenicity associated with these compounds. nih.govmdpi.com
Characterization of Pyrrole-Derived DNA Adducts
Metabolic activation of heliotridine-type PAs, such as heliotrine (B1673042) and lasiocarpine (B1674526), leads to the formation of a common reactive metabolite, 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). nih.govnih.gov This DHP intermediate readily reacts with the nucleophilic sites on DNA bases, primarily deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA), to form a characteristic set of DHP-derived DNA adducts. nih.govnih.gov
Studies involving the in vitro metabolism of heliotrine, a monoester PA with a hydroxyl group at the C7 position, in the presence of calf thymus DNA, have confirmed the formation of the same set of DHP-derived DNA adducts that are observed with other tumorigenic PAs. nih.gov These adducts have been structurally elucidated as epimeric pairs of 7-hydroxy-9-(deoxyguanosin-N2-yl)dehydrosupinidine (DHP-dG-3 and DHP-dG-4) and 7-hydroxy-9-(deoxyadenosin-N6-yl)dehydrosupinidine (DHP-dA-3 and DHP-dA-4). nih.gov The formation of these specific adducts serves as a molecular signature of exposure to these types of alkaloids. nih.govnih.gov
The table below summarizes the key DNA adducts formed from the metabolic activation of heliotridine-type pyrrolizidine alkaloids.
| Adduct Name | DNA Base | Point of Attachment |
| DHP-dG-3 | Deoxyguanosine | N2 |
| DHP-dG-4 | Deoxyguanosine | N2 |
| DHP-dA-3 | Deoxyadenosine | N6 |
| DHP-dA-4 | Deoxyadenosine | N6 |
Persistence of DNA Adducts in Biological Systems
The persistence of DNA adducts within a biological system is a key determinant of their mutagenic and carcinogenic potential. Studies have shown that DHP-derived DNA adducts exhibit significant stability and can persist in tissues for extended periods. nih.gov Following a single exposure to a PA, the resulting DNA adducts can remain detectable for up to four weeks. nih.gov In cases of multiple exposures, this persistence is even more pronounced, with adducts being detectable for over eight weeks. nih.gov
This long-term persistence suggests that the cellular DNA repair mechanisms may not efficiently remove these bulky adducts, leading to an accumulation of DNA damage over time. mdpi.com The continued presence of these adducts can lead to mutations during DNA replication, ultimately contributing to the initiation of tumorigenesis. mdpi.comnih.gov The stability and persistence of these adducts make them valuable biomarkers for assessing chronic exposure and predicting the risk of long-term health effects, such as liver cancer. nih.gov
Enzymatic Interaction Mechanisms: Focus on Acetylcholinesterase Inhibition
Beyond their genotoxic effects, certain heliotridine-type alkaloids have been investigated for their potential to interact with and inhibit enzymes, notably acetylcholinesterase (AChE). mdpi.com AChE is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.govmdpi.com Inhibition of AChE can lead to an accumulation of acetylcholine in the synaptic cleft, a mechanism exploited in the treatment of conditions like Alzheimer's disease. mdpi.com
Molecular Docking and Binding Energy Calculations with Target Enzymes
Computational studies employing molecular docking have been instrumental in elucidating the potential binding interactions between heliotridine-type alkaloids and AChE. mdpi.com These studies simulate the binding of a ligand (the alkaloid) to the active site of the enzyme, providing insights into the binding affinity and the specific interactions that stabilize the complex. For a series of heliotridine-type alkaloids, docking calculations have been performed using software like AutoDock Vina and PLANTS to predict binding energies. mdpi.com While specific binding energy values for Heliotridine, 7,9-dipivalate are not explicitly detailed in the provided context, the general approach involves comparing the calculated binding energies of various alkaloids to their experimentally determined inhibitory concentrations (IC50 values). mdpi.com A more negative binding energy generally corresponds to a more stable ligand-enzyme complex and, theoretically, a stronger inhibitory effect. mdpi.com
Role of Specific Functional Groups in Molecular Recognition and Interaction
The chemical structure of a pyrrolizidine alkaloid, particularly the nature and position of its functional groups, plays a pivotal role in its biological activity, including both its toxicity and its potential for enzyme inhibition. mdpi.comnih.gov
For heliotridine-type alkaloids, the presence of a 1,2-double bond in the necine base is a critical structural feature for their metabolic activation to toxic pyrrolic intermediates. mdpi.com The ester groups at the C-7 and C-9 positions also significantly influence the molecule's properties. ontosight.ainih.gov In the context of AChE inhibition, computational studies have highlighted the importance of a hydroxylated chain for activity. mdpi.comsciforum.net The presence and configuration of these hydroxyl groups can facilitate the formation of hydrogen bonds with the enzyme's active site, thereby enhancing binding affinity. mdpi.com For example, the absence of a hydroxylated ester group in one analogue resulted in weaker binding and lower inhibitory activity. mdpi.com
In Vitro and In Silico Modeling of Metabolic Transformations Relevant to Activity
The metabolic fate of this compound, a diester pyrrolizidine alkaloid (PA) of the heliotridine type, is crucial to understanding its biochemical activity. ontosight.ai While direct in vitro and in silico metabolic studies on this specific compound are not extensively documented in publicly available literature, a robust understanding of its metabolic transformations can be extrapolated from research on structurally similar heliotridine-type PAs, such as lasiocarpine and heliotrine. nih.govnih.govresearchgate.net The metabolic processes for these alkaloids are primarily hepatic and involve a delicate balance between toxification and detoxification pathways. nih.govnih.gov
In vitro investigations of related PAs typically utilize liver fractions, such as microsomes or S9 fractions, which contain the necessary enzymatic machinery, primarily cytochrome P450 (CYP) monooxygenases and flavin-containing monooxygenases (FMOs). nih.govavma.org These systems allow for the identification of metabolic products and the elucidation of the enzymatic pathways involved. acs.org In silico models, particularly physiologically-based pharmacokinetic (PBPK) models, complement these experimental approaches by simulating the absorption, distribution, metabolism, and excretion (ADME) of PAs, thereby predicting their toxicokinetics. nih.govfu-berlin.dethieme-connect.com
The metabolism of heliotridine-based PAs is generally characterized by two opposing pathways:
Bioactivation: This pathway involves the oxidation of the pyrrolizidine nucleus by CYP enzymes to form highly reactive pyrrolic esters, specifically dehydroheliotridine (B1201450) (DHH) derivatives. nih.gov These electrophilic metabolites are considered the primary mediators of toxicity, capable of forming covalent adducts with cellular macromolecules like DNA and proteins. nih.govnih.govcdnsciencepub.com The formation of these adducts is a key event leading to genotoxicity and carcinogenicity. nih.gov
Detoxification: This involves two main routes. The first is the N-oxidation of the tertiary nitrogen in the necine base by FMOs and CYPs, leading to the formation of a more water-soluble and less toxic N-oxide metabolite that can be readily excreted. nih.govavma.org The second detoxification route is the hydrolysis of the ester groups at positions C7 and C9, catalyzed by carboxylesterases. nih.gov This process leads to the formation of the necine base, heliotridine, and the corresponding pivalic acid, which are then excreted. nih.gov
Based on these established pathways for related compounds, the metabolic transformations of this compound can be predicted.
Predicted Metabolic Pathways of this compound
The following table outlines the predicted metabolic pathways for this compound based on known transformations of other heliotridine-type pyrrolizidine alkaloids.
| Pathway | Enzymatic System | Key Metabolite(s) | Significance |
| Bioactivation (Oxidation) | Cytochrome P450 (CYP) | Dehydroheliotridine dipivalate | Highly reactive electrophile, primary toxic metabolite |
| Detoxification (N-Oxidation) | Flavin-containing monooxygenases (FMO), CYPs | This compound N-oxide | Increased water solubility, facilitates excretion |
| Detoxification (Hydrolysis) | Carboxylesterases | Heliotridine, 7-pivalate; Heliotridine, 9-pivalate; Heliotridine | Cleavage of ester bonds, reduces toxicity |
Detailed Research Findings from Related Compounds
In vitro studies with liver microsomes from various species, including humans, rats, pigs, and sheep, have demonstrated significant species-specific differences in the rates of both activation and detoxification of PAs. avma.orgacs.org For instance, studies on lasiocarpine, another heliotridine-type diester, showed that human liver microsomes produced a high level of reactive metabolites. acs.org The formation of these toxic metabolites, such as (3H-pyrrolizin-7-yl)methanol, was notably catalyzed by CYP3A4 in humans. acs.org
Conversely, the detoxification pathway via N-oxidation can also exhibit species-dependent variations. In a comparative study of senecionine (B1681732) metabolism, sheep liver microsomes demonstrated a significantly higher capacity for N-oxide formation compared to cattle, which may contribute to the relative resistance of sheep to PA toxicity. avma.org
The hydrolysis of the ester side chains is another critical detoxification step. For open-chain diesters like lasiocarpine, and by extension this compound, metabolic cleavage of the ester bonds to yield the necine base (heliotridine) is considered a major detoxification route. nih.gov
In silico PBPK models have been developed for several PAs, such as retrorsine (B1680556) and lasiocarpine, to extrapolate in vitro data to predict in vivo toxicity in humans. nih.govfu-berlin.de These models integrate data on metabolic rates, enzyme kinetics, and physiological parameters to simulate the concentration of toxic metabolites in target organs like the liver. fu-berlin.de Computational studies have also been employed to investigate the structure of DNA adducts formed from the reactive pyrrolic metabolites, providing insight into their mutagenic potential. cdnsciencepub.comcdnsciencepub.com For heliotrine, a monoester of heliotridine, metabolism by rat liver microsomes in the presence of DNA was shown to form the same set of 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)-derived DNA adducts that are generated by other tumorigenic PAs. nih.gov
The following table summarizes key findings from in vitro studies on related pyrrolizidine alkaloids, which inform the expected metabolic profile of this compound.
| Compound | In Vitro System | Major Findings | Citation |
| Lasiocarpine | Human, pig, rat, mouse, rabbit, and sheep liver microsomes | Identification of 12 metabolites in human liver microsomes. CYP3A4 catalyzed the formation of most metabolites, including reactive ones. | acs.org |
| Senecionine | Sheep and cattle liver microsomes | Sheep microsomes metabolized more senecionine and produced significantly more of the detoxified N-oxide metabolite than cattle microsomes. | avma.org |
| Neopetasitenine | Rat and human liver microsomes and S9 fractions | Rapid conversion to the deacetylated and carcinogenic metabolite, petasitenine, was observed. | jst.go.jp |
| Heliotrine | F344 rat liver microsomes | Metabolism resulted in the formation of the dehydroheliotridine (DHH) metabolite, which led to the formation of DHP-derived DNA adducts. | nih.gov |
| Various PAs | Human and rat liver microsomes | Cleavage of ester bonds, resulting in the necine base, is a major detoxification pathway for open-chained diesters. | nih.gov |
Advanced Analytical Methodologies for Research on Heliotridine, 7,9 Dipivalate and Its Analogues
Extraction and Isolation Techniques for Pyrrolizidine (B1209537) Alkaloids from Biological and Synthetic Matrices
The effective analysis of Heliotridine (B129409), 7,9-dipivalate, and its analogues is predicated on robust extraction and isolation methodologies. Given that pyrrolizidine alkaloids (PAs) exist in complex biological and synthetic environments, their initial separation is a critical step. A variety of techniques have been developed to efficiently extract these compounds while minimizing matrix interference.
A predominant method for extraction from biological samples such as honey, tea, milk, and plant material involves acidic solvent extraction. lcms.czbund.de This approach leverages the basic nature of the tertiary amine group in most PAs, which becomes protonated in an acidic environment, thereby increasing their solubility in polar solvents. Commonly used extraction solutions include dilute sulfuric acid or formic acid in water or methanol (B129727). mdpi.comnih.gov For instance, a 2% solution of formic acid in water has been successfully used for shaking extraction, followed by centrifugation to separate the supernatant containing the PAs. mdpi.com Another protocol for plant material utilizes a twofold sonication in an aqueous sulfuric acid solution. bund.de
Following initial extraction, a cleanup step is typically necessary to remove co-extracted matrix components that could interfere with subsequent analysis. Solid-phase extraction (SPE) is a widely adopted technique for this purpose. lcms.cznih.gov Strong cation exchange (SCX) cartridges are particularly effective, as they retain the protonated PAs while allowing neutral and acidic impurities to be washed away. nih.gov The retained alkaloids can then be eluted with a basic solution, such as ammonia (B1221849) in methanol. nih.govmdpi.com Reversed-phase C18 cartridges are also employed for cleanup. bund.de The QuECHERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been shown to be an effective cleanup procedure. tandfonline.com
In the context of synthetic matrices, where the compound of interest may be present in a reaction mixture, similar principles of acid-base extraction can be applied. Liquid-liquid extraction is a common technique, where the reaction mixture is dissolved in an organic solvent and washed with an acidic aqueous solution to extract the basic alkaloids. mdpi.com Subsequent neutralization of the aqueous phase and back-extraction into an organic solvent can yield a purified alkaloid fraction.
Older, more classical techniques such as Soxhlet extraction with solvents like methanol or ethanol (B145695) have also been reported, particularly for plant materials. phytojournal.comjapsonline.com However, these methods can be time-consuming and may lead to the degradation of thermolabile compounds. phytojournal.com
| Technique | Matrix | Solvent/Reagent | Purpose | Reference |
|---|---|---|---|---|
| Acidic Solvent Extraction | Honey, Tea, Milk, Plant Material | Formic acid in water/methanol, Sulfuric acid | Initial extraction of PAs | lcms.czbund.demdpi.comnih.gov |
| Solid-Phase Extraction (SPE) | Crude Extracts | Strong Cation Exchange (SCX) or C18 cartridges | Cleanup and concentration | lcms.czbund.denih.gov |
| QuECHERS | Honey | Formic acid/methanol mixture | Cleanup | tandfonline.com |
| Liquid-Liquid Extraction | Synthetic Mixtures | Acidic aqueous solutions and organic solvents | Purification | mdpi.com |
| Soxhlet Extraction | Plant Material | Methanol, Ethanol | Initial extraction | phytojournal.comjapsonline.com |
Advanced Chromatographic Separation Techniques (e.g., UHPLC)
Due to the structural diversity and the presence of numerous isomers within the pyrrolizidine alkaloid family, high-resolution chromatographic separation is essential for accurate analysis. Ultra-high-performance liquid chromatography (UHPLC) has become the gold standard for the separation of PAs, offering significant advantages in terms of resolution, speed, and sensitivity over traditional high-performance liquid chromatography (HPLC). lcms.czmdpi.com
The choice of stationary phase is critical for achieving optimal separation. Reversed-phase columns, particularly C18 columns, are most commonly used. nih.govnih.gov For instance, an ACQUITY UPLC HSS T3 column has been demonstrated to be effective in separating a wide range of PAs. mdpi.comnih.gov The mobile phase typically consists of a gradient elution using water and a polar organic solvent like methanol or acetonitrile, with an acidic modifier such as formic acid to ensure the analytes are in their ionized form, which improves peak shape and retention. mdpi.comnih.gov
A significant challenge in the chromatography of heliotridine derivatives is the separation of stereoisomers, such as lycopsamine, indicine, and intermedine (B191556), which often co-elute and have identical mass spectra. nih.govmdpi.com Innovative approaches have been developed to address this issue. One effective strategy is the use of low-temperature chromatography. nih.govmdpi.com By operating the UHPLC system at a reduced temperature (e.g., 5 °C), the resolution between these critical isomeric pairs can be significantly enhanced, allowing for their individual quantification. nih.govmdpi.com
The optimization of chromatographic conditions, including the gradient profile, flow rate, and column temperature, is crucial for resolving complex mixtures of PAs and their N-oxides. nih.gov A typical analysis time for a comprehensive PA profile using UHPLC is around 16 minutes. mdpi.comnih.gov
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Column | ACQUITY UPLC HSS T3 C18 (2.1 mm × 100 mm, 1.8 µm) | High-resolution separation of PAs | mdpi.comnih.gov |
| Mobile Phase A | Water with 0.1% formic acid | Aqueous component of the mobile phase | mdpi.comnih.gov |
| Mobile Phase B | Methanol with 0.1% formic acid | Organic component of the mobile phase | mdpi.comnih.gov |
| Flow Rate | 0.3 mL/min | Controls the speed of separation | mdpi.comnih.gov |
| Column Temperature | 40 °C (standard) or 5 °C (for isomer separation) | Influences retention times and selectivity | mdpi.comnih.govnih.gov |
| Injection Volume | 3 µL | Amount of sample introduced into the system | mdpi.comnih.gov |
Tandem Mass Spectrometry (MS/MS) for Identification and Quantification
Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the definitive identification and sensitive quantification of Heliotridine, 7,9-dipivalate and its analogues. lcms.czmdpi.com This technique offers high selectivity and sensitivity, allowing for the detection of trace levels of PAs in complex matrices. lcms.cz
The most common ionization source used for PA analysis is electrospray ionization (ESI) in the positive ion mode, as the basic nitrogen atom in the pyrrolizidine ring is readily protonated. mdpi.comnih.gov For quantification, triple quadrupole (QqQ) mass spectrometers operating in the multiple reaction monitoring (MRM) mode are frequently employed. mdpi.comshimadzu.com MRM involves selecting a specific precursor ion (the protonated molecule, [M+H]+) in the first quadrupole, inducing fragmentation in the collision cell, and then monitoring for specific product ions in the third quadrupole. nih.gov This process is highly specific and significantly reduces background noise, leading to low limits of detection (LOD) and quantification (LOQ). nih.gov
High-resolution mass spectrometry (HRMS), using instruments such as Quadrupole Time-of-Flight (Q-TOF), provides accurate mass measurements, which aids in the identification of unknown PAs and the confirmation of known ones. tandfonline.com
The fragmentation patterns observed in MS/MS spectra are characteristic of the different structural classes of PAs. For instance, retronecine (B1221780) and heliotridine-type PAs, which are diastereomers, typically produce fragment ions at m/z 120 and 138. mjcce.org.mk While they exhibit the same fragmentation pattern, differences in the relative abundance of these fragments may offer some clues for differentiation. mjcce.org.mk Monoester PAs esterified at the C9 position of the necine base can be identified by the additional presence of fragment ions at m/z 94 and 156. mjcce.org.mk
Isomeric and Chiral Compound Differentiation in Heliotridine Derivatives
A significant analytical challenge in the study of heliotridine derivatives is the differentiation of isomers, which can have identical masses and similar chromatographic behavior. This includes both structural isomers and stereoisomers (enantiomers and diastereomers). As previously mentioned, certain pairs of PA isomers, such as intermedine and lycopsamine, produce identical MS/MS spectra, making their individual identification and quantification by mass spectrometry alone impossible. nih.gov
Chromatographic separation is therefore paramount for the differentiation of these isomers. As discussed in section 6.2, optimizing UHPLC conditions, particularly by employing low-temperature chromatography, has proven effective in resolving key isomeric pairs. nih.govmdpi.com
In addition to chromatographic approaches, advanced mass spectrometry techniques can also contribute to isomer differentiation. Differential Ion Mobility Spectrometry (DMS) is a technology that separates ions in the gas phase based on their size, shape, and charge. nih.govresearchgate.net When coupled with LC-MS/MS, DMS can provide an additional dimension of separation, potentially resolving isomeric compounds that are not separated by chromatography alone. nih.govsciex.com This technique has been evaluated for its ability to eliminate false-positive identifications of PAs in complex matrices. nih.govresearchgate.net
For chiral compounds, such as the enantiomeric pairs of necic acids that can be esterified to the heliotridine base, chiral chromatography is the definitive method for separation. While not as commonly reported in routine screening methods, the use of chiral stationary phases in either HPLC or gas chromatography (GC) can resolve enantiomers, which is crucial for stereospecific synthesis and metabolism studies.
Development of Targeted Analytical Assays for Research Applications
The need to detect and quantify specific pyrrolizidine alkaloids, including this compound, in various research contexts has driven the development of highly targeted analytical assays. These assays are typically based on UHPLC-MS/MS and are designed for high sensitivity, selectivity, and throughput. mdpi.comnih.gov
The development of such an assay involves several key steps. First, a panel of target PAs is selected based on their relevance to the research question. mdpi.com Analytical reference standards for these compounds are procured or synthesized. lcms.cz Next, the MS/MS parameters for each analyte are optimized, which includes determining the most abundant and specific precursor-to-product ion transitions for MRM analysis. nih.gov
Chromatographic conditions are then developed to achieve baseline separation of as many of the target analytes as possible, with particular attention paid to critical isomeric pairs. nih.gov The sample preparation procedure, including extraction and cleanup, is optimized for the specific matrix being investigated to ensure high recovery rates and minimal matrix effects. nih.gov
The assay is then rigorously validated according to established guidelines to assess its performance characteristics. nih.gov This includes determining the linear range, accuracy, precision (both intra-day and inter-day), limits of detection (LOD), and limits of quantification (LOQ). tandfonline.comnih.gov For example, a validated UHPLC-MS/MS method for 24 PAs in food matrices reported LODs ranging from 0.015 to 0.75 µg/kg and recoveries between 64.5% and 112.2%. mdpi.comnih.gov The use of isotopically labeled internal standards is often incorporated to correct for variations in extraction efficiency and matrix effects, thereby improving the accuracy and precision of quantification. nih.gov
These targeted assays are indispensable for a wide range of research applications, including metabolic studies, toxicological assessments, and the screening of biological or synthetic samples for the presence of specific PAs.
| Performance Parameter | Typical Value/Range | Significance | Reference |
|---|---|---|---|
| Limit of Detection (LOD) | 0.015–0.75 µg/kg | The lowest concentration of an analyte that can be reliably detected. | nih.gov |
| Limit of Quantification (LOQ) | 0.05–2.5 µg/kg | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. | nih.gov |
| Precision (RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | nih.gov |
| Recovery | 64.5–112.2% | The efficiency of the extraction procedure. | mdpi.comnih.gov |
| Linearity (R²) | >0.99 | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
